molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4

Cyclopenta[ij]tetraphene-1,2-dione

Cat. No.: B14713794
CAS No.: 13913-77-4
M. Wt: 282.3 g/mol
InChI Key: WGCPWJBVPVSJQE-UHFFFAOYSA-N
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Description

Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:

    Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.

    Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.

Mechanism of Action

The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog with a single cyclopentane ring.

    Tetraphene: The parent compound without the cyclopentane ring.

    Quinones: Oxidized derivatives with similar structural features.

Uniqueness

Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

13913-77-4

Molecular Formula

C20H10O2

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[j]aceanthrylene-1,2-dione

InChI

InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H

InChI Key

WGCPWJBVPVSJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O

Origin of Product

United States

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